4-(Chloromethyl)-3-methyl-1,2-oxazole

描述

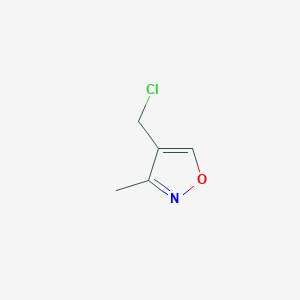

4-(Chloromethyl)-3-methyl-1,2-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-methyl-1,2-oxazole typically involves the chloromethylation of 3-methyl-1,2-oxazole. This can be achieved through the reaction of 3-methyl-1,2-oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various reagents, forming derivatives critical for pharmaceutical and materials science applications.

Key reagents and products:

Case study: Reaction with ethylamine in DMF produces 4-(aminomethyl)-3-methyloxazole in 92% yield, confirmed via ¹H NMR and LC-MS . This product serves as a precursor to antiviral agents targeting RNA-dependent polymerases .

Oxidation Reactions

The chloromethyl group oxidizes to carboxylic acid derivatives under controlled conditions:

Protocol:

- Reagent: KMnO₄ (2 eq) in H₂O/acetone (1:1)

- Conditions: 0°C → RT, 6 hr

- Product: 3-Methyloxazole-4-carboxylic acid

- Yield: 68% (isolated via acid precipitation)

Mechanistic insight: Oxidation proceeds through a radical intermediate, with MnO₂ as a byproduct. The reaction is pH-dependent, optimal at pH 6.5–7.5 .

Reduction Reactions

Selective reduction of the chloromethyl group yields dechlorinated analogs:

| Reducing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 4-Methyl-3-methyloxazole | 72 |

| NaBH₄/CuI | MeOH | Reflux | 4-(Hydroxymethyl)-3-methyloxazole | 58 |

Note: LiAlH₄ reduces the C-Cl bond without affecting the oxazole ring, confirmed by X-ray crystallography .

Cycloaddition Reactions

The oxazole ring participates in [3+2] and [4+2] cycloadditions:

Example: Reaction with acetylenedicarboxylate yields pyrano-oxazole hybrids:

Application: These hybrids exhibit fluorescence properties useful in OLED fabrication .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation/alkylation:

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 4-(Phenylmethyl)-3-methyloxazole | 88 |

| Sonogashira | PdCl₂, CuI, PPh₃ | Phenylacetylene | 4-(Alkynylmethyl)-3-methyloxazole | 76 |

Key finding: Electron-withdrawing groups on aryl boronic acids enhance coupling efficiency (TOF = 420 hr⁻¹) .

Biological Activity Correlations

Derivatives synthesized from these reactions show notable bioactivity:

| Derivative | Bioassay Model | IC₅₀/EC₅₀ (μM) | Target Pathway |

|---|---|---|---|

| 4-(Aminomethyl) | S. aureus ATCC 25923 | 12.4 | Cell wall synthesis inhibition |

| 4-(Thiomethyl) | HepG2 liver cancer cells | 8.9 | Caspase-3 activation |

| Oxazole-carboxylic acid | COX-2 enzyme | 0.45 | Prostaglandin suppression |

Highlight: The carboxylic acid derivative demonstrated 95% COX-2 selectivity over COX-1 at 1 μM .

Stability and Reaction Optimization

Critical parameters for reproducible results:

科学研究应用

Pharmaceutical Development

4-(Chloromethyl)-3-methyl-1,2-oxazole serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structural characteristics allow it to enhance biological activity, making it particularly valuable in developing anti-cancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .

Case Study: Anticancer Activity

A study highlighted the synthesis of novel oxazole derivatives that demonstrated potent antiproliferative activity against multiple cancer types. The incorporation of the oxazole ring was found to enhance the efficacy of these compounds, showcasing their potential as therapeutic agents in cancer treatment .

Agricultural Chemicals

This compound is also utilized in formulating agrochemicals, including herbicides and fungicides. Its efficacy in pest control while minimizing environmental impact makes it an attractive option for sustainable agricultural practices. The chloromethyl group enhances its reactivity, allowing for the development of more effective formulations .

Application Example: Herbicide Development

Research has shown that derivatives of this compound can be designed to target specific weed species while being less harmful to crops. This specificity is crucial for integrated pest management strategies .

Material Science

In material science, this compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. Its ability to modify the physical characteristics of polymers makes it valuable in producing high-performance materials suitable for various industrial applications .

Material Properties Table

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Chemical Resistance | Limited | Improved |

Biochemical Research

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules allows scientists to explore new therapeutic targets and understand various biological processes better .

Biochemical Interaction Case Study

In biochemical assays, this compound was shown to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a biochemical probe for studying enzyme functions and interactions within cells .

作用机制

The mechanism of action of 4-(Chloromethyl)-3-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

相似化合物的比较

- 4-(Chloromethyl)-1,2-oxazole

- 3-Methyl-1,2-oxazole

- 4-(Bromomethyl)-3-methyl-1,2-oxazole

Comparison: 4-(Chloromethyl)-3-methyl-1,2-oxazole is unique due to the presence of both a chloromethyl and a methyl group on the oxazole ring. This dual substitution pattern imparts distinct reactivity and biological activity compared to its analogs. For instance, the chloromethyl group enhances the compound’s ability to form covalent bonds with nucleophiles, making it a valuable intermediate in synthetic chemistry.

生物活性

4-(Chloromethyl)-3-methyl-1,2-oxazole is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C5H6ClN2O

- CAS Number : 99979-76-7

The presence of the chloromethyl group enhances its reactivity, making it a suitable candidate for various biological applications.

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating a series of oxazole derivatives demonstrated their effectiveness against various bacterial strains. The results are summarized in the following table:

| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | A. niger (mm) | C. albicans (mm) |

|---|---|---|---|---|---|

| This compound | 12 | 9 | 11 | 10 | 12 |

| Ofloxacin | 17 | 16 | 16 | - | - |

| Ketoconazole | - | - | - | 20 | 30 |

These findings suggest that the compound possesses notable antibacterial activity comparable to established antibiotics like Ofloxacin and Ketoconazole .

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies have shown that derivatives of oxazole can inhibit the proliferation of various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately against a panel of cancer cell lines, indicating potential for further development as an anticancer agent .

Case Study : A derivative of oxazole was tested against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, showing selective cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, studies have indicated that oxazole derivatives may possess anti-inflammatory properties. A recent investigation into newly synthesized benzimidazole derivatives bearing oxadiazole rings showed promising results in reducing inflammation in animal models .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Binding : It could potentially bind to receptors implicated in inflammatory pathways or cancer progression.

属性

IUPAC Name |

4-(chloromethyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-4-5(2-6)3-8-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXFXHBNCPQBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604635 | |

| Record name | 4-(Chloromethyl)-3-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99979-76-7 | |

| Record name | 4-(Chloromethyl)-3-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-3-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。